N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of an adamantyl group, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantylamine derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The resulting intermediate is further reacted with 4-aminophenyl-2-thiophenecarboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon for hydrogenation reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced sulfonyl derivatives, hydrogenated thiophene rings.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity to enzymes or receptors. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, further modulating its effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-aminoanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
- N-{4-[(4-methylphenyl)sulfonyl]phenyl}-2-thiophenecarboxamide
- N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-2-thiophenecarboxamide
Uniqueness
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can lead to unique biological activities and applications .
Properties
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c24-20(19-2-1-7-27-19)22-17-3-5-18(6-4-17)28(25,26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16,23H,8-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPBQXAJJWCKAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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